Furan‑Substituted 53656‑13‑6 is Structurally and Mass‑Distinct from the γ‑Butyrolactone‑Fused Fungicide Ofurace (58810‑48‑3)
The target compound possesses an intact furan ring whereas Ofurace (58810‑48‑3) contains a saturated γ‑butyrolactone (tetrahydro‑2‑oxo‑3‑furanyl) ring; the resulting molecular weight difference is 15.73 Da (281.73 Da for Ofurace vs. 266.0 Da for 53656‑13‑6) [1]. This structural modification alters heterocycle aromaticity and metabolic liability, which is material for any application where oxidative metabolism or spectroscopic detection depends on the furan chromophore.
| Evidence Dimension | Molecular identity (molecular formula & mass) |
|---|---|
| Target Compound Data | C₁₅H₁₆ClNO₂; 266.0 Da |
| Comparator Or Baseline | Ofurace C₁₄H₁₆ClNO₃; 281.73 Da |
| Quantified Difference | ΔMW = −15.73 Da; target compound lacks the γ‑lactone carbonyl present in Ofurace |
| Conditions | Calculated from molecular formulas; Ofurace identity verified by CAS Common Chemistry [1] and ChemicalBook |
Why This Matters
Users requiring a furan‑containing scaffold for UV detection or metabolic studies cannot substitute the lactone‑fused analogue without introducing a ~16 Da mass shift and loss of aromatic furan reactivity.
- [1] CAS Common Chemistry. Ofurace (CAS RN 58810‑48‑3). commonchemistry.cas.org. View Source
